Methoxytrimethylsilane

Description

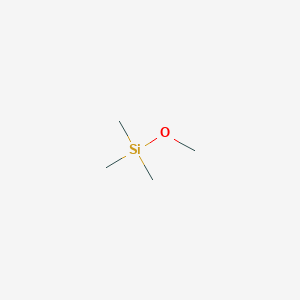

Structure

3D Structure

Properties

IUPAC Name |

methoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12OSi/c1-5-6(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPACFLNWGUDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062001 | |

| Record name | Silane, methoxytrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Methoxytrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1825-61-2 | |

| Record name | Methoxytrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxytrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHOXYTRIMETHYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, methoxytrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, methoxytrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxytrimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M9U6DL2PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Hydrolysis of Methoxytrimethylsilane: Rate and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxytrimethylsilane (MTMS), a member of the alkoxysilane family, is a versatile chemical compound utilized in a variety of scientific and industrial applications, including as a crosslinking agent in the synthesis of polysiloxane polymers.[1] The utility of MTMS is fundamentally linked to its hydrolysis, a chemical reaction where the methoxy groups are replaced by hydroxyl groups upon reaction with water. This process is the initial and rate-determining step for subsequent condensation reactions that lead to the formation of siloxane bonds (Si-O-Si), the backbone of silicone polymers. A thorough understanding of the hydrolysis rate and the nature of the resulting byproducts is critical for controlling the properties of the final polymeric materials and for optimizing reaction conditions in various applications.

This technical guide provides a comprehensive overview of the hydrolysis of methoxytrimethylsilane, focusing on its reaction kinetics under various conditions and the identification of its byproducts. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter alkoxysilanes in their work.

Methoxytrimethylsilane Hydrolysis: Reaction and Kinetics

The hydrolysis of methoxytrimethylsilane is a stepwise process where the three methoxy groups are sequentially replaced by hydroxyl groups, forming trimethylsilanol and methanol as a byproduct. The reaction can be catalyzed by either acids or bases.[1][2]

General Reaction Scheme: CH₃Si(OCH₃)₃ + 3H₂O ⇌ CH₃Si(OH)₃ + 3CH₃OH

The rate of this reaction is influenced by several key factors, including pH, temperature, solvent, and the concentration of reactants.

Factors Influencing Hydrolysis Rate

-

pH: The pH of the aqueous solution has a significant effect on the hydrolysis rate. The reaction is slowest at a neutral pH of 7 and is accelerated under both acidic and basic conditions.[3][4][5] Acid-catalyzed hydrolysis involves the protonation of the alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water.[2] In alkaline solutions, the hydroxide ion directly attacks the silicon atom.[2] For non-amino silanes like MTMS, an acidic pH (e.g., 3.5 - 4.5) is often recommended to increase the hydrolysis rate.[5]

-

Temperature: As with most chemical reactions, the rate of methoxytrimethylsilane hydrolysis increases with temperature, following the Arrhenius law.[5][6] Higher temperatures also accelerate the subsequent condensation reactions, which can shorten the working life of the hydrolyzed solution.[5]

-

Solvent: The choice of solvent can influence the hydrolysis rate. For instance, the hydrolysis of methyltrimethoxysilane (a related compound) was found to be faster in methanol compared to other solvents like ethanol, dioxane, and DMF.[6] The presence of alcohol as a co-solvent can also shift the reaction equilibrium.[5]

-

Steric Effects: The steric bulk of the alkoxy group plays a crucial role. Methoxy groups hydrolyze significantly faster than larger alkoxy groups like ethoxy groups. A methoxysilane can hydrolyze approximately 6 to 10 times faster than a comparable ethoxysilane under the same conditions.[5][7]

Quantitative Data on Hydrolysis Rates

The following table summarizes available quantitative data on the hydrolysis rates of methoxytrimethylsilane and related alkoxysilanes under various conditions.

| Silane | Conditions | Rate Constant | Reference |

| Methyltrimethoxysilane (MTMS) | Acid-catalyzed in methanol | Ratio of hydrolysis to esterification rate constant ≈ 100 | [8] |

| γ-Glycidoxypropyltrimethoxysilane | 2 wt% in D₂O/H₂O, pH 5.4, 26°C | Pseudo-first order rate constant for the first hydrolysis step = 0.026 min⁻¹ | [9] |

| Methyltriethoxysilane (MTES) | Alkaline medium, in methanol at 30°C | 2.453 x 10⁴ sec⁻¹ | [10] |

Byproducts of Methoxytrimethylsilane Hydrolysis and Condensation

The primary byproduct of methoxytrimethylsilane hydrolysis is methanol .[1] However, the initial hydrolysis products, trimethylsilanols (CH₃Si(OH)₃), are highly reactive and readily undergo self-condensation to form siloxane bonds (Si-O-Si), releasing water as a byproduct.[2][7] This condensation process leads to the formation of a variety of oligomeric and polymeric species.

Due to the trifunctional nature of methoxytrimethylsilane, both linear and cyclic oligomers can be formed.[11] The condensation reaction is also pH-dependent, being slower at low pH and significantly promoted at higher pH.[2][4] If the condensation is not controlled, it can lead to the formation of insoluble precipitates or gels.[12]

The table below lists the major byproducts formed during the hydrolysis and subsequent condensation of methoxytrimethylsilane.

| Byproduct | Formation Pathway | Significance |

| Methanol | Direct result of the hydrolysis of methoxy groups. | A volatile organic compound that needs to be considered in terms of reaction safety and environmental impact. |

| Trimethylsilanetriol | The initial, fully hydrolyzed monomer. | A highly reactive intermediate that is the building block for condensation products. |

| Linear Siloxanes | Condensation of two silanol groups. | Forms the basis of the polysiloxane polymer chain. |

| Cyclic Siloxanes | Intramolecular condensation of linear oligomers. | Can be present as byproducts in the final polymer and may have different physical and chemical properties. |

| Polymethylsilsesquioxane (PMSQ) | Extensive condensation leading to a three-dimensional network. | The final polymeric material with a general formula of (CH₃SiO₁.₅)n.[12] |

Experimental Protocols

Several analytical techniques are employed to monitor the hydrolysis and condensation of methoxytrimethylsilane and to characterize the resulting products.

Monitoring Hydrolysis and Condensation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are powerful tools for studying the kinetics of hydrolysis and condensation.[13][14][15][16]

-

¹H NMR: Can be used to monitor the decrease in the signal corresponding to the methoxy protons and the appearance of the signal for methanol.[14]

-

²⁹Si NMR: Is particularly useful for identifying and quantifying the various silicon species present in the reaction mixture, including the starting silane, partially and fully hydrolyzed monomers, and different oligomeric structures.[15][16][17]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to follow the course of the reaction by monitoring changes in specific vibrational bands.[3][18]

-

The disappearance of the Si-O-C stretching band (around 1080 cm⁻¹) indicates the consumption of the methoxy groups.[5]

-

The appearance of a broad band associated with Si-OH stretching (around 900-950 cm⁻¹) signifies the formation of silanols.[5]

-

The formation of Si-O-Si bonds can be observed by the appearance of a characteristic band.[18]

-

Identification of Byproducts

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used for the separation and identification of volatile and semi-volatile organic compounds.[19][20][21][22] It is particularly well-suited for identifying and quantifying volatile byproducts such as methanol and low molecular weight siloxanes.[19][21] The mass spectrometer provides structural information that aids in the definitive identification of the separated components.[20]

Visualizations

Reaction Pathway

Caption: Hydrolysis and condensation pathway of methoxytrimethylsilane.

Experimental Workflow

Caption: Experimental workflow for studying methoxytrimethylsilane hydrolysis.

References

- 1. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. gelest.com [gelest.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 19. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 20. Siloxanes in Biogas & Landfill Gas - Benefits of GC-MS Analysis for CHP Processes [lucideon.com]

- 21. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Physical properties of Methoxytrimethylsilane boiling point and density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Methoxytrimethylsilane (CAS No. 1825-61-2), a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in drug development who utilize or are considering this compound in their work.

Core Physical Properties

Methoxytrimethylsilane is a colorless, volatile liquid with a mild, ether-like odor.[1][2] It is characterized by its low viscosity and sensitivity to moisture.[1] The primary physical constants, its boiling point and density, are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 57-58 °C | at 760 mmHg (standard atmospheric pressure)[3] |

| Density | 0.756 g/mL | at 25 °C[3] |

Experimental Protocols

Boiling Point Determination (ASTM D1078)

A standard method for determining the boiling range of volatile organic liquids is through distillation, as outlined in ASTM D1078.[4]

Apparatus:

-

Distillation flask

-

Condenser

-

Distillation receiver (graduated cylinder)

-

Heat source (heating mantle or oil bath)

-

Calibrated thermometer

Procedure:

-

A 100 mL sample of Methoxytrimethylsilane is measured into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

The flask is connected to the condenser and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The sample is heated at a controlled rate. The time from the initial application of heat to the first drop of distillate should be between 5 to 10 minutes for liquids with a boiling point below 150°C.[4]

-

The temperature at which the first drop of condensate falls from the condenser into the receiver is recorded as the initial boiling point.

-

The distillation is continued, and the temperature is recorded as the volume of distillate increases. The temperature when the last of the liquid evaporates from the bottom of the flask is the dry point. The boiling point is typically reported as the temperature range from the initial boiling point to the dry point. For a pure compound like Methoxytrimethylsilane, this range is expected to be narrow.

Density Determination (ASTM D4052)

The density of liquid chemicals such as Methoxytrimethylsilane can be accurately determined using a digital density meter, following a procedure like ASTM D4052.[5][6]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Thermostatically controlled bath or Peltier temperature control system

-

Syringes for sample injection

Procedure:

-

The digital density meter is calibrated using two standards of known density, typically dry air and deionized water.

-

The measuring cell (the U-tube) is cleaned and dried thoroughly.

-

The temperature of the measuring cell is equilibrated to the desired temperature, in this case, 25 °C.

-

A small volume (approximately 0.7 mL) of Methoxytrimethylsilane is injected into the U-tube, ensuring that no air bubbles are present in the cell.[7]

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used in conjunction with the calibration data to calculate and display the density of the sample. The result is typically reported in g/mL or kg/m ³.[7]

Structure-Property Relationship

The physical properties of Methoxytrimethylsilane are a direct consequence of its molecular structure. The presence of the polar C-O and Si-O bonds leads to dipole-dipole interactions, however, the three non-polar methyl groups attached to the silicon atom result in a molecule with relatively weak intermolecular forces. This explains its low boiling point and volatility.

References

- 1. Page loading... [guidechem.com]

- 2. Methoxytrimethylsilane | C4H12OSi | CID 15771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHOXYTRIMETHYLSILANE | 1825-61-2 [chemicalbook.com]

- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. data.ntsb.gov [data.ntsb.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methoxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methoxytrimethylsilane. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction to Methoxytrimethylsilane

Methoxytrimethylsilane, with the chemical formula C₄H₁₂OSi, is an organosilicon compound featuring a trimethylsilyl group bonded to a methoxy group. Its unique chemical structure makes it a subject of interest in various chemical research and application areas. Understanding its NMR spectral characteristics is crucial for its identification and for monitoring reactions in which it participates.

¹H NMR Spectral Data

The ¹H NMR spectrum of methoxytrimethylsilane is characterized by two distinct signals corresponding to the two types of protons present in the molecule: the protons of the three methyl groups attached to the silicon atom and the protons of the methoxy group.

Table 1: ¹H NMR Spectral Data for Methoxytrimethylsilane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.1 | Singlet | 9H | Si-(CH₃)₃ |

| ~3.4 | Singlet | 3H | O-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of methoxytrimethylsilane displays two signals, corresponding to the two distinct carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for Methoxytrimethylsilane

| Chemical Shift (δ) ppm | Assignment |

| ~-2.0 | Si-(C H₃)₃ |

| ~50.0 | O-C H₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Experimental Protocols

The following sections detail the methodologies for acquiring the ¹H and ¹³C NMR spectra of methoxytrimethylsilane.

Sample Preparation

-

Sample: Methoxytrimethylsilane (purified).

-

Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds.

-

Concentration: A concentration of approximately 5-25 mg of methoxytrimethylsilane in 0.5-0.7 mL of CDCl₃ is typically sufficient.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

Procedure: The sample is dissolved in the deuterated solvent in a clean, dry 5 mm NMR tube. The tube is then capped and gently agitated to ensure a homogeneous solution.

¹H NMR Spectroscopy

-

Spectrometer: A 300 MHz or 400 MHz NMR spectrometer.

-

Nucleus: ¹H

-

Pulse Program: A standard single-pulse sequence.

-

Number of Scans: 8 to 16 scans are typically adequate.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of 0-10 ppm is appropriate.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

-

Spectrometer: A 75 MHz or 100 MHz NMR spectrometer (corresponding to a 300 MHz or 400 MHz proton frequency).

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument).

-

Number of Scans: 64 to 256 scans, or more, may be necessary depending on the sample concentration.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 0-220 ppm is standard for ¹³C NMR.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the molecular structure of methoxytrimethylsilane and a generalized workflow for NMR spectral acquisition.

An In-Depth Technical Guide to Interpreting the IR Spectrum of Methoxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the acquisition and interpretation of the Infrared (IR) spectrum of methoxytrimethylsilane. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize vibrational spectroscopy for the structural elucidation and characterization of organosilicon compounds.

Introduction to the Infrared Spectroscopy of Methoxytrimethylsilane

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its characteristic vibrations. This absorption pattern, when plotted as a spectrum, provides a unique molecular fingerprint that can be used to identify functional groups and elucidate the structure of a compound.

Methoxytrimethylsilane (CH₃OSi(CH₃)₃) is a volatile organosilane compound containing several key functional groups, including methyl (C-H), silicon-carbon (Si-C), carbon-oxygen (C-O), and silicon-oxygen (Si-O) bonds. The IR spectrum of methoxytrimethylsilane is characterized by a series of absorption bands arising from the stretching and bending vibrations of these groups. A thorough analysis of the position, intensity, and shape of these bands allows for the unequivocal identification and structural confirmation of the molecule.

Experimental Protocol: Acquiring the IR Spectrum of Methoxytrimethylsilane

Due to the volatile nature of methoxytrimethylsilane, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a highly suitable method for obtaining its IR spectrum. This technique requires minimal sample preparation and effectively handles liquid samples.

Detailed Methodology for ATR-FTIR Spectroscopy

Objective: To obtain a high-quality mid-infrared spectrum of liquid methoxytrimethylsilane.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Methoxytrimethylsilane (CH₃OSi(CH₃)₃), analytical grade.

-

Micropipette.

-

Volatiles cover for the ATR crystal.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

-

Personal Protective Equipment (PPE): safety goggles, gloves.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and computer are powered on and have completed their initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean and dry ATR crystal exposed to the ambient air, acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.

-

The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a micropipette, carefully place a small drop (approximately 1-2 µL) of methoxytrimethylsilane onto the center of the ATR crystal.

-

Immediately cover the sample with a volatiles cover to minimize evaporation during the measurement.

-

-

Sample Spectrum Acquisition:

-

Promptly initiate the sample scan.

-

Collect the sample spectrum over the desired spectral range (typically 4000 cm⁻¹ to 400 cm⁻¹).

-

To enhance the quality of the spectrum, co-add a sufficient number of scans (e.g., 32 or 64).

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the single beam spectrum of the sample against the single beam background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral manipulations as required.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

-

Cleaning:

-

After the measurement is complete, carefully remove the volatiles cover.

-

Clean the ATR crystal surface immediately and thoroughly with a lint-free wipe soaked in the cleaning solvent to remove all traces of the sample.

-

Data Presentation: Interpreting the IR Spectrum of Methoxytrimethylsilane

The infrared spectrum of methoxytrimethylsilane exhibits a series of characteristic absorption bands that can be assigned to specific vibrational modes of its functional groups. The following table summarizes the expected IR peak assignments for methoxytrimethylsilane based on established correlations for organosilicon compounds[1].

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) | Functional Group |

| 2960 - 2900 | Strong | C-H Asymmetric and Symmetric Stretching | Si-CH₃ and O-CH₃ |

| 2845 - 2815 | Medium | C-H Stretching | O-CH₃ |

| 1465 - 1410 | Medium | C-H Asymmetric and Symmetric Bending (Deformation) | Si-CH₃ and O-CH₃ |

| 1260 - 1250 | Strong, Sharp | Si-CH₃ Symmetric Bending (Deformation) | Si-CH₃ |

| 1190 - 1080 | Strong | Si-O-C Asymmetric Stretching | Si-O-C |

| 840 - 750 | Strong | Si-C Stretching and CH₃ Rocking | Si-(CH₃)₃ |

| 760 - 690 | Medium | Si-C Asymmetric Stretching | Si-(CH₃)₃ |

Visualization of Key Concepts

Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical workflow involved in the interpretation of an infrared spectrum, from initial data acquisition to final structural elucidation.

Caption: A flowchart outlining the systematic process of IR spectral interpretation.

Characteristic Vibrational Modes of Methoxytrimethylsilane

The diagram below visualizes the primary vibrational modes of the key functional groups present in methoxytrimethylsilane, which give rise to the characteristic peaks in its IR spectrum.

Caption: A diagram illustrating the main vibrational modes of methoxytrimethylsilane.

Conclusion

The infrared spectrum of methoxytrimethylsilane provides a wealth of information regarding its molecular structure. By employing appropriate experimental techniques, such as ATR-FTIR for this volatile liquid, a high-quality spectrum can be readily obtained. A systematic interpretation of the absorption bands, guided by established correlation tables for organosilicon compounds, allows for the confident assignment of the key functional groups. This technical guide serves as a foundational resource for scientists and researchers, enabling them to effectively utilize IR spectroscopy for the characterization of methoxytrimethylsilane and related compounds in their research and development endeavors.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methoxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methoxytrimethylsilane (C₄H₁₂OSi). The information herein is intended to support researchers and scientists in identifying and characterizing this compound in various analytical applications, including metabolomics and drug development, where trimethylsilyl (TMS) derivatives are frequently employed.

Introduction

Methoxytrimethylsilane is a silicon-containing organic compound commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to increase the volatility and thermal stability of analytes. A thorough understanding of its own fragmentation pattern is crucial to prevent misinterpretation of mass spectra and to accurately identify analyte-specific fragments. This guide outlines the characteristic fragmentation of methoxytrimethylsilane, provides a representative experimental protocol for its analysis, and presents the mass spectral data in a clear, tabular format.

Experimental Protocols

The following section describes a typical experimental methodology for the analysis of methoxytrimethylsilane by GC-MS. These protocols are based on established methods for the analysis of volatile organosilicon compounds.

Sample Preparation:

A dilute solution of methoxytrimethylsilane in a volatile organic solvent, such as hexane or ethyl acetate, is prepared. A typical concentration for GC-MS analysis is in the range of 10-100 µg/mL.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1 to 50:1 to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 2 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35-200.

-

Solvent Delay: 2-3 minutes to prevent filament damage from the solvent.

Below is a graphical representation of a typical GC-MS workflow for the analysis of volatile compounds like methoxytrimethylsilane.

Mass Spectrometry Fragmentation Pattern

Upon electron ionization, methoxytrimethylsilane (molecular weight: 104.22 g/mol ) undergoes characteristic fragmentation, leading to the formation of several key ions. The molecular ion (M⁺˙) is observed at m/z 104, although its abundance may be low. The base peak, the most intense signal in the spectrum, is typically at m/z 89.

Table 1: Prominent Ions in the Mass Spectrum of Methoxytrimethylsilane

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 104 | Low | [C₄H₁₂OSi]⁺˙ (Molecular Ion) |

| 89 | 100 | [(CH₃)₂SiOCH₃]⁺ |

| 73 | Moderate | [(CH₃)₃Si]⁺ |

| 59 | High | [CH₃OSiH₂]⁺ |

Note: The relative intensities are approximate and can vary slightly depending on the specific instrumentation and analytical conditions.

Fragmentation Pathway

The fragmentation of methoxytrimethylsilane is initiated by the loss of an electron to form the molecular ion (m/z 104). The major fragmentation pathways involve the cleavage of bonds adjacent to the silicon atom and the methoxy group, leading to the formation of stable carbocations and radical species.

The proposed fragmentation pathway is illustrated in the diagram below:

An In-depth Technical Guide to Silylating Agents for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Silylation, the introduction of a silyl group (-SiR₃) into a molecule, is a cornerstone of modern organic synthesis and analysis. This versatile technique is widely employed to protect reactive functional groups, enhance the volatility of compounds for gas chromatography, and create key synthetic intermediates. This technical guide provides a comprehensive overview of silylating agents, their mechanisms of action, and practical applications, with a focus on providing actionable data and detailed experimental protocols for laboratory use.

Introduction to Silylating Agents

Silylating agents are organosilicon compounds that react with molecules containing active hydrogen atoms, such as alcohols, amines, thiols, and carboxylic acids, to replace the active hydrogen with a silyl group.[1] This process, known as silylation, temporarily masks the reactivity of the functional group, allowing for chemical transformations to be carried out on other parts of the molecule without unintended side reactions.[2][3] The resulting silyl derivatives, such as silyl ethers, silyl amines, and silyl esters, are typically more volatile, less polar, and more thermally stable than the parent compounds.[4]

The choice of silylating agent is critical and is dictated by factors such as the nature of the functional group to be protected, the desired level of stability of the silyl derivative, and the conditions required for its eventual removal.[3][5]

Classification and Reactivity of Silylating Agents

Silylating agents can be broadly classified based on the silyl group they introduce. The steric and electronic properties of the substituents on the silicon atom determine the reactivity of the agent and the stability of the resulting silyl ether.[5]

Common Silyl Groups

The most frequently employed silyl groups in organic synthesis are:

-

Trimethylsilyl (TMS): The smallest and most labile silyl protecting group.[6]

-

Triethylsilyl (TES): Offers slightly greater stability than TMS.[6]

-

tert-Butyldimethylsilyl (TBDMS or TBS): A widely used group offering a good balance of stability and ease of removal.[6][7]

-

Triisopropylsilyl (TIPS): A bulky group providing high stability.[6]

-

tert-Butyldiphenylsilyl (TBDPS): Offers high stability, particularly towards acidic conditions.[7]

Common Silylating Reagents

The silyl groups are introduced using various reagents, with silyl halides and silyl amides being the most common.

-

Silyl Halides (e.g., TMS-Cl, TBDMS-Cl): Typically react with alcohols in the presence of a base like triethylamine or imidazole.[8]

-

Silyl Amides (e.g., BSA, BSTFA, MSTFA): Highly reactive reagents that produce neutral byproducts, making them suitable for sensitive substrates and for derivatization in GC-MS.[1][8]

-

Hexamethyldisilazane (HMDS): A less reactive but economical reagent that produces ammonia as a byproduct.[9]

The following diagram illustrates the classification of common silylating agents.

Mechanism of Silylation

The silylation of an alcohol with a silyl halide typically proceeds through a nucleophilic substitution (Sₙ2) mechanism. The reaction is generally facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. The alkoxide then attacks the electrophilic silicon atom, displacing the halide leaving group.[8][10]

The following diagram outlines the general mechanism for the silylation of an alcohol.

Silyl Ethers as Protecting Groups

One of the most significant applications of silylating agents is the protection of hydroxyl groups. The stability of the resulting silyl ether is a key consideration in synthetic planning.

Relative Stability of Silyl Ethers

The stability of silyl ethers towards acidic and basic conditions is primarily governed by the steric bulk of the substituents on the silicon atom. Bulkier groups provide greater stability.[5][11][12]

| Silyl Ether | Relative Stability to Acid[11][12] | Relative Stability to Base[11][12] |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBDMS | 20,000 | ~20,000 |

| TBDPS | 5,000,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

Deprotection of Silyl Ethers

The removal of silyl protecting groups (deprotection) is typically achieved under acidic conditions or with a fluoride ion source. The choice of deprotection method depends on the stability of the silyl ether and the presence of other functional groups in the molecule.[1][11]

-

Acidic Hydrolysis: Less stable silyl ethers like TMS can be cleaved with mild acids, while more robust groups like TBDPS require stronger acidic conditions.[12]

-

Fluoride-Mediated Cleavage: Due to the high strength of the Si-F bond, fluoride reagents such as tetrabutylammonium fluoride (TBAF) are highly effective for cleaving most silyl ethers.[1][13]

The following diagram provides a decision-making guide for selecting a suitable silyl ether protecting group.

Applications in Analytical Chemistry

Silylation is a crucial derivatization technique in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). By converting polar, non-volatile compounds into their more volatile and thermally stable silyl derivatives, GC analysis becomes feasible.[14] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose due to their high reactivity and the volatility of their byproducts.[15][16]

Experimental Protocols

The following are detailed methodologies for key silylation and deprotection reactions.

Protocol 1: Selective Protection of a Primary Alcohol with TBDMS-Cl[4][8]

This protocol describes the selective silylation of a primary alcohol in the presence of a secondary alcohol.

Materials:

-

Diol containing both a primary and a secondary alcohol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.)

-

Imidazole (2.2 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the diol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add TBDMS-Cl (1.1 eq.) portion-wise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.

The following diagram illustrates the experimental workflow for this protocol.

Protocol 2: Deprotection of a TBDMS Ether using TBAF[4][13]

This protocol provides a standard method for the cleavage of a TBDMS ether.

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.

-

Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is usually complete within 1-4 hours.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting alcohol by silica gel column chromatography if necessary.

Protocol 3: Derivatization for GC-MS Analysis using MSTFA[15][17]

This protocol outlines the general steps for the derivatization of a sample containing hydroxyl or carboxyl groups for GC-MS analysis.

Materials:

-

Dried sample

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (anhydrous)

-

Heating block or oven

-

GC vials with caps

Procedure:

-

Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.[16]

-

To the dried sample in a GC vial, add an appropriate solvent (e.g., pyridine).

-

Add MSTFA to the vial. A catalyst such as TMCS (often 1% in BSTFA or added separately) can be used to enhance reactivity.[7]

-

Cap the vial tightly and heat at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[16]

-

After cooling to room temperature, the sample is ready for injection into the GC-MS.

Troubleshooting Common Issues in Silylation Reactions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Presence of moisture.[17] - Insufficiently reactive silylating agent. - Steric hindrance.[18] | - Ensure all glassware is dry and use anhydrous solvents under an inert atmosphere.[17] - Use a more reactive silylating agent (e.g., a silyl triflate).[17] - Increase reaction temperature or time.[2] |

| Low Yield | - Hydrolysis of the silylating agent or product during work-up. - Formation of byproducts (e.g., siloxanes).[2] | - Perform a non-aqueous work-up if possible. - Ensure strictly anhydrous conditions to minimize siloxane formation.[2] |

| Low Selectivity | - Reaction temperature is too high. | - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance selectivity for the less hindered alcohol.[8] |

Conclusion

Silylating agents are indispensable tools in the arsenal of the modern organic chemist. A thorough understanding of their reactivity, stability, and the nuances of their application is crucial for the successful design and execution of complex synthetic routes and for the accurate analysis of organic compounds. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in the effective utilization of silylation chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Silylation - Wikipedia [en.wikipedia.org]

- 11. Silyl ether - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

The Protic Solvent Challenge: An In-depth Technical Guide to the Reactivity of Alkoxysilanes

For Researchers, Scientists, and Drug Development Professionals

Alkoxysilanes are a cornerstone of modern materials science and drug development, prized for their ability to form stable siloxane bonds (Si-O-Si) through hydrolysis and condensation reactions. This capacity makes them invaluable as coupling agents, crosslinkers, surface modifiers, and precursors for sol-gel synthesis of silica-based materials. However, the very reactivity that makes them so useful—their interaction with protic solvents like water and alcohols—is a complex process governed by a multitude of factors. A thorough understanding of these reaction dynamics is critical for controlling material properties, ensuring reproducibility, and designing novel applications in fields such as drug delivery and biomedical engineering.

This technical guide provides a comprehensive overview of the core principles governing the reactivity of alkoxysilanes with protic solvents. It details the reaction mechanisms, kinetics, and influential factors, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Reaction Pathways: Hydrolysis and Condensation

The transformation of alkoxysilanes into an inorganic silica network is primarily a two-step process involving hydrolysis and condensation.[1][2]

Hydrolysis: In this initial step, the alkoxy groups (-OR) of the silane are replaced by hydroxyl groups (-OH) through interaction with a protic solvent, typically water. This reaction can be catalyzed by either acids or bases and is reversible, with the back reaction being esterification.[1]

≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH

Condensation: Subsequently, the newly formed silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.[1] This step is the foundation of network and polymer formation.

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O [1] Alcohol-producing condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + R-OH [1]

These reactions do not occur in isolation but rather as a complex interplay of consecutive and concurrent processes.[1] The overall kinetics are governed by a variety of internal and external factors.

Mechanisms of Catalysis

The rates of both hydrolysis and condensation are typically very slow at neutral pH and require either acid or base catalysis.[3] The catalytic mechanism significantly influences the structure of the final material.

Acid-Catalyzed Mechanism

Under acidic conditions, the alkoxy group is first rapidly protonated. This makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[1][3] This mechanism generally leads to a faster hydrolysis rate compared to the condensation rate, resulting in weakly branched, "polymer-like" networks.[3] The reaction proceeds via a bimolecular displacement (SN2-Si) mechanism with a positively charged transition state.[2][4]

Base-Catalyzed Mechanism

In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) or a deprotonated silanol group (silanolate anion) on the silicon atom.[1][3] This mechanism involves a penta- or hexa-valent intermediate.[1] Base catalysis typically results in faster condensation rates relative to hydrolysis, leading to the formation of more highly branched, "colloidal" particles.[3]

Key Factors Influencing Reactivity

The kinetics of alkoxysilane polymerization are controlled by several primary and secondary factors.[1] Understanding and controlling these parameters is essential for tailoring the properties of the resulting silica materials.

-

pH and Catalyst: The pH of the reaction medium is a dominant factor.[1] The hydrolysis rate is slowest around pH 7 and is significantly accelerated by both acids and bases.[3][5][6][7][8] Acid catalysts are generally more effective at promoting hydrolysis, while base catalysts are more effective for condensation.[3]

-

Steric and Inductive Effects: The structure of the alkoxysilane itself plays a crucial role.

-

Steric Hindrance: Larger, bulkier alkoxy groups (e.g., propoxy vs. methoxy) or organic substituents on the silicon atom decrease the reaction rate by sterically hindering the approach of the nucleophile.[1][9] This effect is particularly significant in the condensation reaction.[1]

-

Inductive Effects: Electron-donating alkyl groups attached to the silicon increase the electron density, which enhances the hydrolysis rate under acidic conditions but decreases it under basic conditions.[1][3] Conversely, electron-withdrawing groups have the opposite effect.[1][10]

-

-

Solvent: The choice of solvent can influence reaction rates through polarity, hydrogen bonding capabilities, and its ability to solvate transition states.[1][4][11][12] For instance, protic solvents can facilitate proton transfer and enhance hydrolysis.[1]

-

Water/Silane Ratio (R): The concentration of water relative to the alkoxysilane precursor affects the extent of hydrolysis and subsequent condensation.[1]

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation, as dictated by the Arrhenius equation.[11]

Quantitative Data on Reaction Kinetics

The following tables summarize key quantitative data from the literature, providing a basis for comparing the reactivity of different alkoxysilanes under various conditions.

Table 1: Hydrolysis Rate Constants (k_h) for Common Alkoxysilanes

| Alkoxysilane | Catalyst/Conditions | Solvent | k_h Value | Units | Reference |

| Tetraethoxysilane (TEOS) | HCl (<0.003 M) | Water/Ethanol | 11 - 16 (Activation Energy) | kcal mol⁻¹ | [1] |

| Tetraethoxysilane (TEOS) | NH₃ (0.04 - 3 M) | Water/Ethanol | 0.002 - 0.5 | M⁻¹ h⁻¹ | [1] |

| Tetraethoxysilane (TEOS) | HCl | Acidified Water | 4.5 - 65 x 10⁻² | M⁻¹ min⁻¹ | [1] |

| Methyltriethoxysilane (MTES) | Acidic (pH 2-4) | Water/Ethanol | 0 - 0.23 | M⁻¹ min⁻¹ | [1] |

| Dimethyldiethoxysilane (DMDEOS) | Acidic (pH 2-5) | Water/Ethanol | 0 - 0.6 | M⁻¹ min⁻¹ | [1] |

| Phenyltrimethoxysilane (PTMS) | K₂CO₃ | THF/Water | 2.87 x 10⁻⁸ | M⁻²·³ s⁻¹ | [1] |

| Propyltrimethoxysilane (PrTMS) | K₂CO₃ | THF/Water | 1.26 x 10⁻⁸ | M⁻²·¹ s⁻¹ | [1] |

Table 2: Influence of pH on Hydrolysis Rates

| Alkoxysilane | Condition | Rate Observation | Reference |

| Tetraethoxysilane (TEOS) | pH < 2 | Rate increases with decreasing pH (acid catalysis) | [6] |

| Tetraethoxysilane (TEOS) | pH 2 - 7 | Rate is at a minimum, slow reaction | [6] |

| Tetraethoxysilane (TEOS) | pH > 7 | Rate increases with increasing pH (base catalysis) | [6] |

| Alkyltrialkoxysilane | pH ~ 7 | Minimum reaction rate observed | [3] |

Table 3: Activation Energies (Ea) for Alkoxysilane Reactions

| Alkoxysilane | Reaction | Catalyst/Conditions | E_a Value | Units | Reference |

| Tetraethoxysilane (TEOS) | Hydrolysis | Acidic (HCl) | 31.52 | kJ mol⁻¹ | [1] |

| Tetraethoxysilane (TEOS) | Hydrolysis | Phosphoric Acid | 33.3 | kJ mol⁻¹ | [1] |

| Tetraethoxysilane (TEOS) | Hydrolysis | Basic | 6 | kcal mol⁻¹ | [1] |

| Methyltriethoxysilane (MTES) | Hydrolysis | Acidic (pH 3.134) | 57.61 | kJ mol⁻¹ | [1] |

| Methyltriethoxysilane (MTES) | Hydrolysis | Acidic (pH 3.83) | 97.84 | kJ mol⁻¹ | [1] |

| Methyltrimethoxysilane (MTMS) | Hydrolysis | Alkaline | 50.09 | kJ mol⁻¹ | [1] |

| 3-cyanopropyl triethoxysilane (CTES) | Hydrolysis | Acidic | 58 | kJ mol⁻¹ | [4][11] |

| 3-cyanopropyl triethoxysilane (CTES) | Hydrolysis | Alkaline | 20 | kJ mol⁻¹ | [4][11] |

Experimental Protocols

Monitoring the progress of hydrolysis and condensation is crucial for controlling the sol-gel process. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are powerful techniques for this purpose.[13]

Protocol 1: Monitoring TEOS Hydrolysis by ¹H NMR Spectroscopy

Objective: To quantify the rate of TEOS hydrolysis by monitoring the disappearance of TEOS ethoxy protons and the appearance of ethanol protons.

Materials:

-

Tetraethoxysilane (TEOS)

-

Ethanol (or deuterated ethanol, e.g., ethanol-d6)

-

Deionized water (or D₂O)

-

Acid or base catalyst (e.g., HCl, NH₄OH)

-

NMR tubes, micropipettes

-

NMR spectrometer (e.g., 300 or 400 MHz)

Procedure:

-

Sample Preparation: Prepare a stock solution of TEOS in the chosen alcohol solvent. In a separate vial, prepare the aqueous catalyst solution. The molar ratios (e.g., TEOS:ethanol:water:catalyst) should be precisely calculated based on the experimental design.[2][14]

-

Reaction Initiation: In a clean, dry NMR tube, add the TEOS/alcohol solution. At time t=0, inject the aqueous catalyst solution into the NMR tube. Cap the tube and shake vigorously for 10-15 seconds to ensure homogeneity.[14]

-

NMR Acquisition: Immediately place the NMR tube into the pre-tuned spectrometer. Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the initial phase, then less frequently as the reaction slows).[2][15] Gated decoupling should be used to suppress any negative Nuclear Overhauser Effect (NOE) for accurate quantification.[14]

-

Data Analysis:

-

Identify the characteristic signals: The quartet for the -CH₂- group of the ethoxy substituent in TEOS appears around 3.8 ppm, and the triplet for the -CH₃ group is near 1.2 ppm.[15] The corresponding signals for the product, ethanol, appear at slightly different chemical shifts (e.g., ~3.6 ppm for -CH₂- and ~1.1 ppm for -CH₃).[15]

-

Integrate the peak areas of a non-overlapping proton signal for both TEOS and ethanol at each time point.

-

Calculate the concentration of TEOS remaining and ethanol produced over time. The rate of hydrolysis can be determined by plotting the concentration of TEOS versus time and fitting the data to an appropriate rate law.

-

Protocol 2: Quantifying Alcohol Release using Gas Chromatography (GC)

Objective: To determine the rate of hydrolysis by quantifying the amount of alcohol byproduct generated over time.

Materials:

-

Alkoxysilane (e.g., TEOS)

-

Protic solvent (e.g., water)

-

Co-solvent (e.g., dioxane, heptane)

-

Catalyst (acid or base)

-

Internal standard (e.g., acetone, decane)

-

Vials with septa, syringes

-

Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5).[16]

Procedure:

-

Reaction Setup: In a thermostated reaction vessel, combine the alkoxysilane, co-solvent, and a known amount of the internal standard.

-

Reaction Initiation: At time t=0, add the aqueous catalyst solution to the vessel and start vigorous stirring to maintain a homogeneous mixture.

-

Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a syringe and immediately quench the reaction by diluting it in a vial containing a suitable solvent (e.g., dry heptane) to stop further hydrolysis and condensation.[16]

-

GC Analysis:

-

Set up the GC method. An example temperature program could be: initial oven temperature of 80°C, ramp at 3°C/min to 150°C, then ramp at 20°C/min to 250°C, and hold for 3 minutes.[16] The injector and detector temperatures are typically set around 220-250°C.[16]

-

Inject 1 µL of the quenched sample into the GC.

-

Identify and integrate the peaks corresponding to the alcohol byproduct and the internal standard.

-

-

Data Analysis:

-

Create a calibration curve for the alcohol of interest using standard solutions of known concentrations with the same internal standard concentration.

-

Use the calibration curve to determine the concentration of the alcohol in each sample taken over the course of the reaction.

-

Plot the concentration of the produced alcohol versus time to determine the reaction rate.

-

Visualizing Reaction Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships in alkoxysilane chemistry.

Caption: Overall workflow of the sol-gel process.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. vjs.ac.vn [vjs.ac.vn]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. lib3.dss.go.th [lib3.dss.go.th]

Methoxytrimethylsilane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxytrimethylsilane (MTMS), a member of the organosilane family, is a versatile reagent utilized in a variety of applications, including organic synthesis as a protecting group for alcohols and in the production of specialty coatings.[1][2] Its utility is accompanied by specific hazards that necessitate a thorough understanding of its properties and strict adherence to safety protocols. This guide provides an in-depth overview of the safety data for methoxytrimethylsilane and detailed precautions for its handling to ensure the well-being of laboratory and manufacturing personnel.

Physical and Chemical Properties

Methoxytrimethylsilane is a clear, colorless, and highly flammable liquid with a faint, sweet aroma.[1] Its volatility at room temperature, underscored by a low boiling point and high vapor pressure, demands careful handling to prevent the release of flammable vapors.[1]

| Property | Value | Source |

| Molecular Formula | C4H12OSi | [1][3] |

| Molecular Weight | 104.22 g/mol | [3][4] |

| Boiling Point | 55 - 58 °C (131 - 136.4 °F) at 760 mmHg | [2][5] |

| Flash Point | -11 °C (12.2 °F) to -20 °C (-4.0 °F) (closed cup) | [5] |

| Vapor Pressure | 76 mmHg at 25 °C | [3][5] |

| Density | 0.756 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.366 | [2] |

| Solubility | Reacts with water.[3] Miscible with cyclopentane.[2][6] | [2][3][6] |

Hazard Identification and Toxicity

Methoxytrimethylsilane is classified as a highly flammable liquid and vapor (GHS Category 2).[5][7] It is also a skin and eye irritant (GHS Category 2) and may cause respiratory tract irritation.[5][7][8]

Key Hazards:

-

Flammability: The low flash point indicates that flammable vapors can ignite at temperatures well below ambient conditions. Vapors are heavier than air and can travel to an ignition source and flash back.[8][9]

-

Health Hazards:

-

Inhalation: Vapors can cause headaches, dizziness, and irritation to the respiratory tract.[8]

-

Skin Contact: Causes skin irritation, which may manifest as redness and dryness.[7][8]

-

Ingestion: May cause irritation of the digestive tract.[8] Oral toxicity is associated with methanol, a hydrolysis product, which can cause nausea, vomiting, headache, and visual disturbances, including blindness.[10]

-

-

Reactivity: Methoxytrimethylsilane reacts with water and moisture to produce methanol and other byproducts. This reaction is a significant concern as methanol is toxic. It is incompatible with strong oxidizing agents, strong acids, and alkalis.[5][7]

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is critical to mitigate the risks associated with methoxytrimethylsilane.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8][11]

-

Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of any potential exposure.[8][11]

-

Use spark-proof tools and explosion-proof equipment.[5][8] All equipment used when handling the product must be grounded to prevent static discharge.[11][12]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.[8][11] Contact lenses should not be worn.[11]

-

Hand Protection: Neoprene or nitrile rubber gloves should be worn to prevent skin contact.[11]

-

Skin and Body Protection: A lab coat or other appropriate protective clothing is required. For large-scale operations, anti-static protective clothing may be necessary.[7]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-certified organic vapor respirator should be used.[11]

Storage

-

Store in a cool, dry, well-ventilated area designated as a flammables area.[5][8]

-

Keep containers tightly closed and sealed under an inert atmosphere to protect from moisture.[1][5]

-

Store away from sources of ignition, heat, sparks, and open flames.[5][8]

-

Incompatible materials such as strong oxidizing agents and strong acids must be stored separately.[5][11]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][11]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

-

Note to Physician: This product reacts with water in the stomach to form methanol. Treatment should be based on blood methanol levels and acid-base balance.[10]

-

Spill and Leak Response

-

Small Spills:

-

Eliminate all ignition sources.

-

Ventilate the area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels.[1]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[5]

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact emergency services.

-

Prevent the spill from entering drains or waterways.[11]

-

Fire Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Do not use a direct stream of water, as it will react with the material.[7] Water spray can be used to cool containers exposed to heat.[7]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Logical Workflow for Handling Methoxytrimethylsilane

The following diagram illustrates the logical progression of safety and handling procedures for methoxytrimethylsilane.

Caption: Logical workflow for the safe handling of methoxytrimethylsilane.

Conclusion

Methoxytrimethylsilane is a valuable chemical reagent, but its hazardous properties require a comprehensive understanding and implementation of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and ensure a safe working environment. Always consult the most current Safety Data Sheet from your supplier before handling this chemical.

References

- 1. Methoxytrimethylsilane Supplier & Manufacturer | Factory Price [njalchemist.com]

- 2. METHOXYTRIMETHYLSILANE | 1825-61-2 [chemicalbook.com]

- 3. fishersci.dk [fishersci.dk]

- 4. Methoxytrimethylsilane | C4H12OSi | CID 15771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Methoxytrimethylsilane MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. gelest.com [gelest.com]

- 11. gelest.com [gelest.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Methoxytrimethylsilane: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxytrimethylsilane (MTMS), a member of the organosilicon family, is a versatile compound utilized in a variety of chemical applications, including as a silylating agent and a precursor in the synthesis of more complex molecules.[1] Its utility in these applications is often dependent on its behavior in solution. This technical guide provides a comprehensive overview of the solubility of methoxytrimethylsilane in a range of common organic solvents, offering valuable insights for its effective use in research, development, and manufacturing. Methoxytrimethylsilane is a colorless liquid with a characteristic odor and is known to be moisture-sensitive, reacting with water to produce methanol and trimethylsilanol.[2][3]

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. Methoxytrimethylsilane possesses both polar (the methoxy group) and non-polar (the trimethylsilyl group) characteristics, influencing its interaction with various organic solvents. Its silicon-oxygen bond provides a polar site, while the methyl groups contribute to its non-polar nature. This dual character suggests a broad range of solubility in organic media.

Quantitative Solubility Data

| Solvent Class | Solvent Name | Solubility at Ambient Temperature |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble[3] | |

| Isopropanol | Soluble | |

| Ketones | Acetone | Soluble[3] |

| Methyl Ethyl Ketone | Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Xylene | Soluble | |

| Halogenated Hydrocarbons | Dichloromethane | Soluble |

| Chloroform | Soluble | |

| Aliphatic Hydrocarbons | Hexane | Soluble |

| Cyclopentane | Miscible[4][5] | |

| Cyclohexane | Soluble |

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for the determination of the solubility of a liquid organosilicon compound, such as methoxytrimethylsilane, in an organic solvent. This protocol can be adapted for both qualitative (miscibility/solubility) and quantitative assessments.

Materials and Equipment:

-

Methoxytrimethylsilane (analytical grade)

-

Selected organic solvents (analytical grade)

-

Calibrated glass vials or test tubes with closures

-

Calibrated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance (for quantitative analysis)

-

Gas chromatograph (GC) or other suitable analytical instrument (for quantitative analysis)

-

Constant temperature bath (optional, for temperature-controlled studies)

-

Fume hood

Procedure:

Part 1: Qualitative Solubility/Miscibility Determination

-

Preparation: In a fume hood, add a known volume (e.g., 1 mL) of the selected organic solvent to a clean, dry glass vial.

-

Addition of Solute: To the solvent, add a small, known volume (e.g., 0.1 mL) of methoxytrimethylsilane.

-

Mixing: Securely cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Soluble: The methoxytrimethylsilane has completely dissolved, resulting in a single, clear phase.

-

Partially Soluble: Two distinct phases are observed, or the solution appears cloudy or hazy.

-

Insoluble: The methoxytrimethylsilane remains as a separate, undissolved layer.

-

-

Incremental Addition: If the initial amount dissolves, continue to add small, known volumes of methoxytrimethylsilane, vortexing after each addition, until saturation is reached (i.e., the point at which no more solute will dissolve) or until miscibility is confirmed.

-

Record Keeping: Meticulously record the volumes of solvent and solute used, and the observed solubility at each step.

Part 2: Quantitative Solubility Determination (Optional)

-

Saturated Solution Preparation: Prepare a saturated solution by adding an excess of methoxytrimethylsilane to a known volume of the organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the undissolved solute has settled.

-

Sampling: Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) without disturbing the undissolved layer.

-

Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of methoxytrimethylsilane using a calibrated analytical technique such as Gas Chromatography (GC).

-

Calculation: From the concentration of the saturated solution, calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of methoxytrimethylsilane in an organic solvent.

References

- 1. Methoxytrimethylsilane Supplier & Manufacturer | Factory Price [njalchemist.com]

- 2. CAS 1825-61-2: Methoxytrimethylsilane | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. METHOXYTRIMETHYLSILANE | 1825-61-2 [chemicalbook.com]

- 5. Methoxytrimethylsilane, 97+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Synthesis of Methoxytrimethylsilane from Trimethylchlorosilane and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methoxytrimethylsilane from trimethylchlorosilane and methanol. It details the underlying reaction mechanism, explores various experimental methodologies, and offers in-depth protocols for synthesis, purification, and analysis. Quantitative data from cited procedures are summarized in structured tables for comparative analysis. Furthermore, this guide employs Graphviz diagrams to visually represent reaction pathways and experimental workflows, enhancing the understanding of the chemical processes involved. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to safely and efficiently produce high-purity methoxytrimethylsilane.

Introduction